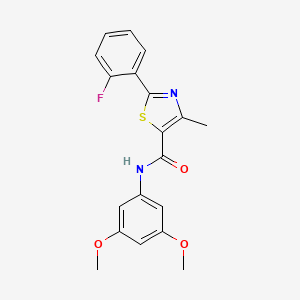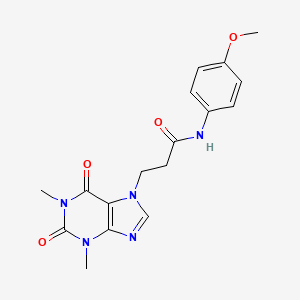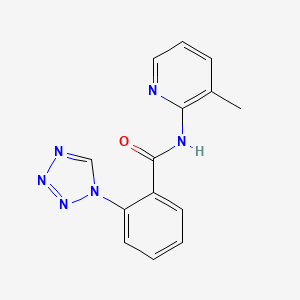![molecular formula C20H19ClN2O3 B11157694 3-(4-chlorophenyl)-4-[(1H-indol-3-ylacetyl)amino]butanoic acid](/img/structure/B11157694.png)
3-(4-chlorophenyl)-4-[(1H-indol-3-ylacetyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-4-[2-(1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID is a synthetic organic compound that features a chlorophenyl group, an indole moiety, and a butanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4-[2-(1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.
Formation of the Butanoic Acid Backbone: This step might involve the use of acylation reactions to introduce the butanoic acid group.
Final Assembly: The final compound is assembled through amide bond formation between the indole derivative and the chlorophenyl butanoic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Biological Activity: Studied for potential anti-inflammatory, anticancer, or antimicrobial properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits anticancer activity, it might interact with cellular pathways involved in cell proliferation and apoptosis. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
3-(4-BROMOPHENYL)-4-[2-(1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID: Similar structure with a bromine atom instead of chlorine.
3-(4-METHOXYPHENYL)-4-[2-(1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group might impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C20H19ClN2O3 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C20H19ClN2O3/c21-16-7-5-13(6-8-16)14(10-20(25)26)11-23-19(24)9-15-12-22-18-4-2-1-3-17(15)18/h1-8,12,14,22H,9-11H2,(H,23,24)(H,25,26) |
InChI Key |
XZVGHCZWECWKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157619.png)
![N-cyclopentyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11157627.png)
![2-{[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11157631.png)


![N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide](/img/structure/B11157644.png)
![1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B11157654.png)
![4-butyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11157662.png)
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11157664.png)
![(7E)-N-hydroxy-3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-imine](/img/structure/B11157671.png)
![3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one](/img/structure/B11157672.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11157690.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-alanine](/img/structure/B11157692.png)
